molecular formula C14H11NO2 B5874562 2-(3-methoxyphenyl)-1,3-benzoxazole

2-(3-methoxyphenyl)-1,3-benzoxazole

Cat. No.: B5874562
M. Wt: 225.24 g/mol
InChI Key: LBYPXCKNONYICH-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-1,3-benzoxazole, also known as o-Methoxybenzoxazole, is a heterocyclic compound that has been widely studied for its potential applications in the field of organic electronics and as a fluorescent probe in biological systems.

Scientific Research Applications

Fluorescent Probes and Photophysical Properties

  • Fluorescent Probe Sensing : 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been utilized in fluorescent probes for sensing magnesium and zinc cations, and it exhibits high sensitivity to pH changes, particularly in basic conditions. This application is attributed to the high acidity of the fluorophenol moiety in the compound (Tanaka et al., 2001).
  • Photochemical Properties : Studies on derivatives of benzoxazole, including 2-(2-hydroxy-3-methoxyphenyl)benzoxazole, have revealed unique photochemical properties. These compounds display varied excited-state behaviors and fluorescence efficiencies, influenced by the position and nature of the methoxy substituent (Ohshima et al., 2007).

Antimicrobial and Anti-Inflammatory Applications

  • Antimycobacterial Activity : A series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, including derivatives with methoxyphenyl groups, have shown promising activity against various mycobacterial strains. These compounds also inhibit photosynthetic electron transport in spinach chloroplasts (Imramovský et al., 2014).
  • Anti-Inflammatory Properties : The 2-(2-arylphenyl)benzoxazole moiety, which includes structures similar to 2-(3-methoxyphenyl)-1,3-benzoxazole, has been identified as a new ligand for cyclooxygenase-2 (COX-2), demonstrating anti-inflammatory potency (Seth et al., 2014).

Photoisomerisation and Photophysical Studies

  • Photoisomerisation Process : Research on p-benzoxazoyl-substituted stilbenes, closely related to this compound, has explored their fluorescence properties and trans-cis photoisomerisation. These studies provide insights into the photophysics of benzoxazole derivatives (Mac et al., 2010).

Synthesis and Catalytic Applications

  • Catalytic Synthesis : Studies have shown the utility of benzoxazole derivatives in various synthetic pathways. For example, N-acylbenzotriazole has been used as an efficient ligand in the copper-catalyzed O-arylation process to synthesize diverse benzoxazole derivatives (Singh et al., 2017).
  • ZnO Nanoparticles as Catalysts : ZnO nanoparticles have been employed as catalysts for synthesizing benzoxazole derivatives, demonstrating a mild and efficient process with potential applications in various fields (Banerjee et al., 2014).

Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-16-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)17-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYPXCKNONYICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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